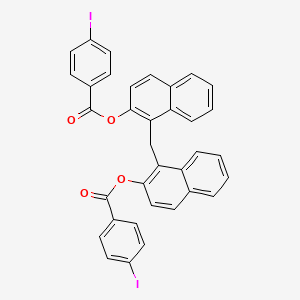
Methanediyldinaphthalene-1,2-diyl bis(4-iodobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE is a complex organic compound featuring multiple aromatic rings and iodine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the esterification of 4-iodobenzoic acid with 2-naphthol derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine substituents or reduce carbonyl groups.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE involves its interaction with molecular targets through its aromatic and iodine-containing moieties. The compound can participate in various molecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: A simpler iodine-containing aromatic compound used in similar applications.
2-Iodosobenzoic acid: Another iodine-containing compound with applications in organic synthesis and as an oxidizing agent.
Methyl 4-iodobenzoate: An ester derivative of 4-iodobenzoic acid used in various chemical reactions.
Uniqueness
1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE is unique due to its complex structure, which combines multiple aromatic rings and iodine substituents.
Properties
Molecular Formula |
C35H22I2O4 |
|---|---|
Molecular Weight |
760.4 g/mol |
IUPAC Name |
[1-[[2-(4-iodobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-iodobenzoate |
InChI |
InChI=1S/C35H22I2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2 |
InChI Key |
CJWGFGPSMWMOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)I)OC(=O)C6=CC=C(C=C6)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















